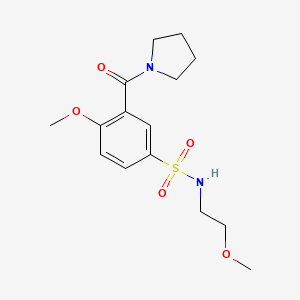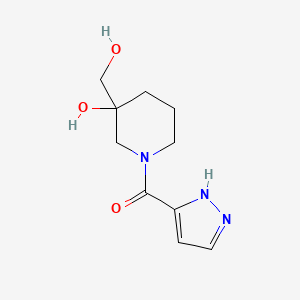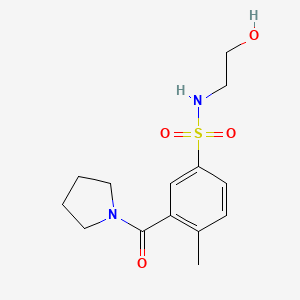
4-methoxy-N-(2-methoxyethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methoxyethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as Ebselen and is known for its antioxidant and anti-inflammatory properties. Ebselen has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and infectious diseases.
Mécanisme D'action
The mechanism of action of Ebselen is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. Ebselen is a potent scavenger of reactive oxygen species (ROS) and has been shown to protect cells from oxidative damage. Additionally, Ebselen has been shown to inhibit the activity of various enzymes that are involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. Ebselen has also been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
Ebselen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help to protect cells from damage. Additionally, Ebselen has been shown to modulate various signaling pathways that are involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways. Ebselen has also been shown to have neuroprotective effects, as it can protect neurons from oxidative damage and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ebselen is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation in vitro and in vivo. Additionally, Ebselen has been shown to have a good safety profile, with few reported side effects. One of the limitations of Ebselen is its relatively low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, Ebselen can interfere with certain assays that rely on the detection of ROS, as it can scavenge ROS and produce false-negative results.
Orientations Futures
There are several future directions for research on Ebselen. One area of interest is the potential use of Ebselen in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of Ebselen in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, there is interest in the potential use of Ebselen as an antiviral agent, as it has been shown to inhibit the replication of certain viruses. Finally, there is interest in developing new analogs of Ebselen that may have improved bioavailability and efficacy.
Méthodes De Synthèse
Ebselen can be synthesized through a multistep process that involves the reaction of 2-methoxyethanol with 4-nitrobenzenesulfonyl chloride to form 4-nitro-N-(2-methoxyethyl)benzenesulfonamide. The nitro group is then reduced to an amine using a reducing agent such as iron powder or sodium dithionite. The resulting amine is then reacted with pyrrolidine-1-carboxylic acid to form the final product, 4-methoxy-N-(2-methoxyethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide.
Applications De Recherche Scientifique
Ebselen has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Ebselen has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ebselen has been studied for its potential antiviral properties, as it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-10-7-16-23(19,20)12-5-6-14(22-2)13(11-12)15(18)17-8-3-4-9-17/h5-6,11,16H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSGHMRVSLKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidine](/img/structure/B5323879.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)
![6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)